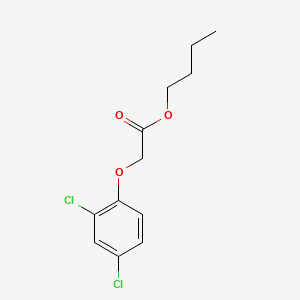

Butyl 2,4-dichlorophenoxyacetate

Descripción general

Descripción

Butyl 2,4-dichlorophenoxyacetate is an organic compound with the chemical formula C12H14Cl2O3. It is commonly used as a systemic selective herbicide, primarily for controlling dicotyledonous weeds in gramineous crop fields. This compound is known for its effectiveness in agricultural applications due to its ability to target specific types of weeds without harming the crops .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyl 2,4-dichlorophenoxyacetate is typically synthesized through an esterification reaction. One common method involves reacting 2,4-dichlorophenol with butyl chloroacetate in the presence of a base such as potassium fluoride . The reaction is carried out under alkaline conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reactants, 2,4-dichlorophenol and butyl chloroacetate, are mixed in a reactor with a suitable base. The reaction mixture is then heated to promote the esterification process, and the product is purified through distillation or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Butyl 2,4-dichlorophenoxyacetate, being an ester, undergoes several types of chemical reactions:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,4-dichlorophenoxyacetic acid and butanol.

Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: The ester group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles such as hydroxide ions in basic conditions.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and butanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Products vary based on the nucleophile involved.

Aplicaciones Científicas De Investigación

Butyl 2,4-dichlorophenoxyacetate, also known as 2,4-D butyl ester, is a derivative of 2,4-Dichlorophenoxyacetic Acid (2,4-D) that is primarily used as a selective herbicide . It is valued for its strong internal suction conduction properties, making it effective in controlling a variety of weeds . However, it can be toxic to certain crops like cotton, soybean, and potato .

Applications in Agriculture

2,4-D butyl ester is utilized in agriculture for both crop and non-crop applications . Its primary function is to prevent and kill gramineous crop weeds, nutgrass flatsedge, and some malignant weeds . Specific applications include:

- Rice Fields: It is used in rice cultivation during the tillering stage to control weeds such as Sheathed Monochoria, wild arrowhead, rhizoma alismatis, Chinese celery, hemlock, Herba Bidentis Tripartitae, Xiang Pu, reed, and Herba Cyperi Difformis . It also has a restraining effect on ox cogongrass . Application typically involves spraying a mixture of the herbicide and water onto the ground or via airplane .

- Wheat, Corn, and Chinese Sorghum: Applied during the 4-5 leaf phase of these crops, 2,4-D butyl ester helps in weed control . In water scarcity districts, it can be mixed with moistening fine earth or made into granules for manual or mechanical broadcasting .

- Field, Fruit, and Vegetable Crops: Registered uses include applications to crops like corn, wheat, barley, oats, sugar cane, rice, citrus, stone fruits, grapes, nuts, and asparagus .

- Turf and Lawns: It is a common ingredient in weed-and-feed fertilizers for home lawns .

- Other Sites: It is also used on turf, lawns, rights-of-way, aquatic sites, and in forestry applications . Additionally, the isooctyl ester form is applied pre-harvest in citrus to extend shelf life or to keep fruit on trees longer .

Formulation and Synthesis

The preparation method for 2,4-D butyl ester involves mixing 2,4-dichlorphenoxyacetic acid, a catalyst (sulfuric acid), n-butyl alcohol, and a solvent, followed by reflux and dehydration . The reaction is carried out for 2-5 hours, after which the mixture is cooled, the pH is adjusted, and layer separation is performed . The organic layer is washed with water until neutral, the solvent is removed via normal pressure distillation, and reduced pressure distillation is carried out to obtain the final product with a purity of 97%-99% and a reaction yield above 98% .

Potential Risks

Mecanismo De Acción

Butyl 2,4-dichlorophenoxyacetate functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted weeds . The compound triggers the activation of genes linked to auxins, specifically those essential for the production of ethylene and abscisic acid (ABA) .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): The parent acid of butyl 2,4-dichlorophenoxyacetate, widely used as a herbicide.

Methyl 2,4-dichlorophenoxyacetate: Another ester derivative of 2,4-D, used for similar applications.

Ethyl 2,4-dichlorophenoxyacetate: Similar in structure and function to this compound.

Uniqueness

This compound is unique due to its specific ester group, which influences its solubility, volatility, and effectiveness as a herbicide. Compared to other esters of 2,4-D, the butyl ester has a longer chain, which can affect its absorption and translocation within plants, making it particularly effective in certain agricultural settings .

Actividad Biológica

Butyl 2,4-dichlorophenoxyacetate, commonly known as 2,4-D butyl ester, is a synthetic herbicide widely used for controlling broadleaf weeds. Its biological activity encompasses various mechanisms of action, toxicity profiles, and environmental interactions. This article synthesizes research findings on its biological effects, particularly focusing on its metabolic pathways, toxicity in different organisms, and potential health impacts.

This compound is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D). It acts primarily by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target weed species. This herbicide promotes cell elongation and division, ultimately causing plant death.

Acute Toxicity

The acute toxicity of butyl 2,4-D has been evaluated in various animal models. The following table summarizes the LD50 values for several species:

| Species | LD50 (mg/kg) |

|---|---|

| Mouse | 380 |

| Rat | 920 |

| Cat | 820 |

These values indicate that butyl 2,4-D exhibits moderate acute toxicity across different species .

Chronic Effects

Chronic exposure studies have highlighted several adverse effects:

- Hepatotoxicity : In rats administered with butyl 2,4-D over four weeks, significant liver enzyme alterations were observed, indicating liver damage .

- Genotoxicity : Research has shown that exposure to butyl 2,4-D can lead to DNA damage in various organisms. For instance, studies on fish (Cnesterodon decemmaculatus) demonstrated primary DNA damage due to prolonged exposure .

- Developmental Toxicity : In pregnant rats, doses above 25 mg/kg resulted in fetal growth retardation and increased resorption rates .

Biodegradation and Environmental Impact

Research indicates that microorganisms can degrade butyl 2,4-D through various metabolic pathways. Key enzymes involved include dioxygenases that facilitate the breakdown of the compound into less harmful metabolites. Understanding these pathways is crucial for developing effective bioremediation strategies .

Case Studies and Research Findings

- Chick Liver Study : A study involving fertilized hen eggs treated with butyl 2,4-D showed significant decreases in liver lipid levels and alterations in enzyme activities related to detoxification processes . The herbicide was found to bind covalently to hepatic proteins more than lipids, suggesting potential long-term impacts on liver function.

- Fish Exposure Study : Bluegills exposed to varying concentrations of the herbicide exhibited pathological changes in liver and brain tissues. Higher concentrations led to significant mortality rates and delayed spawning .

- Human Health Studies : Epidemiological studies have suggested a correlation between exposure to 2,4-D compounds and increased risks of non-Hodgkin lymphoma among agricultural workers . These findings necessitate further investigation into the long-term health effects of chronic exposure.

Propiedades

IUPAC Name |

butyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRAFJOBWOFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020443 | |

| Record name | 2,4-D Butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-d, n-butyl ester is a clear colorless to light brown liquid. (NTP, 1992), Colorless to light brown liquid; [CAMEO] | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl dichlorophenoxyacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

295 to 297 °F at 1 mmHg (NTP, 1992) | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 46 mg/l at 25 °C | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.235 to 1.245 at 68 °F (NTP, 1992) | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000616 [mmHg], 6.16X10-5 mm Hg @ 25 °C | |

| Record name | Butyl dichlorophenoxyacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Total alkaloid concentration, percentage water, crude protein, and neutral-detergent fiber in velvet lupine (Lupinus leucophyllus) were monitored for 3 wk following application of herbicides registered or soon to be registered for rangeland use. ... 2,4-D Butyl ester ... killed most velvet lupine plants and caused a subsequent decrease in total alkaloid concentration, crude protein, and water content as the plants desiccated. Herbicides that effectively killed velvet lupine decreased alkaloid levels, thus lowering the potential for increased livestock poisoning., ... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/, Chlorophenoxy acid derivatives are metabolized via participation of the hepatic microsomal mixed-function oxidase system. Thus, administration of 2,4-D amine salt and its butyl ester ... to rats induced the enzyme system (aminopyrine demethylase ... and aniline hydroxylase ... although the degree of induction was substantially lower than that from phenobarbital. Prolonged administration of 2,4-D amine salt (0.1 LD50) showed cumulative effects reflected by both clinical and biochemical changes. Stimulation of mixed-function oxidase system may be one of the methods for reducing toxicological effects of this type of compounds. /2,4-D butyl ester/, 2,4-Dichlorophenoxyacetic butyl ester (2,4-D b.e.) (3.1 mg/egg) was applied on fertile hen eggs before starting the incubation. Chicks hatched from treated eggs showed motor dysfunctions, postural troubles and edematous muscles. The electromyography revealed muscular weakness, prolonged motor distal latency, and myotonia. The biochemical composition of leg and complexus muscles from 1-day-old chicks was determined. A significant diminution (24%) in the glycogen level of leg muscles was produced by the treatment. There was a small increase (15%) in sarcoplasmic proteins from leg muscles and an increase of a 20 kD protein in the myofibrillar proteins from complexus muscles. Even though total lipid content was not changed, 2,4-D b.e. treatment produced a diminution of sterol esters (20%) and phosphatidylcholine (11%) and an increase of phosphatidylserine (61%), triglycerides (37%) and free fatty acids (FFA) (448%) in leg muscles. Increases of phosphatidylethanolamine (16%), sterols (58%) and FFA (267%) were detected in complexus muscles. A remarkable increase (700-1500%) of unsaturated FFA, e.g. oleic, linoleic and arachidonic acids, was observed. Considering the avian embryo lipid metabolism, it is proposed that FFA and triglycerides were accumulated because they could not be metabolized in the mitochondria. | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

CANADIAN DEPT NATL HEALTH & WELFARE REPORTED ON OCT 23, 1980, THAT SOME COMMERCIAL SAMPLES OF 2,4-D BUTYL ESTER CONTAIN SMALL QUANTITIES OF 2,7- & 2,8-DICHLORODIBENZO-P-DIOXIN, 1,3,7- OR 1,3,8-TRICHLORODIBENZO-P-DIOXIN, & 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

94-80-4 | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl (2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fernesta | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D Butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GO3LVR34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

9 °C | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the neurological effects of butyl 2,4-dichlorophenoxyacetate exposure in rats?

A: Research indicates that subchronic oral exposure to this compound can disrupt the balance of glutamate (Glu) and gamma-aminobutyric acid (GABA) in the brain tissues of male rats []. This imbalance was observed in the cortex, hippocampus, and cerebellum, suggesting potential neurotoxic effects.

Q2: How is the content of this compound determined in workplace air?

A: Gas chromatography is a reliable method for determining the content of this compound in workplace air []. This method offers a detection range of 0.05-2.5 mg/m³ and a minimum detectable concentration of 25 µg/m³, making it suitable for monitoring and research purposes.

Q3: What are the common impurities found in commercial samples of this compound and herbicide orange?

A: Gas chromatography analysis revealed significant variations in impurities present in different samples of this compound, butyl 2,4,5-trichlorophenoxyacetate, and their mixtures known as herbicide orange []. Up to 23 impurity peaks were identified, with six recurring frequently and often constituting a major portion of the impurities. This highlights the importance of quality control in production.

Q4: What are the advantages of using sodium bisulfate and molecular iodine as catalysts in the synthesis of this compound?

A: Both sodium bisulfate [] and molecular iodine [] have proven effective as catalysts in synthesizing this compound. These methods offer several advantages over traditional approaches using concentrated sulfuric acid, including milder reaction conditions, simpler operation, and high product yield (up to 98%). This contributes to a more environmentally friendly and efficient production process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.